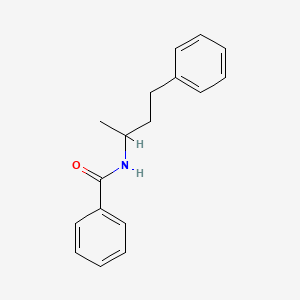![molecular formula C20H26O4 B4958315 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4958315.png)
1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene, also known as EPEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPEB is a benzene derivative that contains three ethoxy groups and a 4-ethylphenoxy group.
Mecanismo De Acción
The mechanism of action of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene is not fully understood. However, it is believed that 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene may interact with specific proteins or enzymes in the body, leading to changes in their activity or function. This may ultimately result in the observed biochemical and physiological effects of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene.
Biochemical and Physiological Effects:
1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene can improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene in lab experiments is its relatively simple synthesis method. 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene can be synthesized using commercially available starting materials and standard laboratory equipment. Another advantage is its potential as a drug candidate for the treatment of various diseases. However, one limitation of using 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene. One direction is the development of more efficient synthesis methods for 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene and its derivatives. Another direction is the investigation of the potential of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene and its biochemical and physiological effects. Finally, the incorporation of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene into organic electronics and photovoltaic devices may lead to the development of more efficient and sustainable technologies.
Métodos De Síntesis
1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene can be synthesized using a multi-step process that involves the reaction of 1-ethoxy-3-iodobenzene with 2-(4-ethylphenoxy)ethyl bromide in the presence of a palladium catalyst. The resulting product is then treated with potassium carbonate and 1,2-dibromoethane to obtain 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene.
Aplicaciones Científicas De Investigación
1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene has been studied for its potential applications in various fields, including organic electronics, photovoltaics, and medicinal chemistry. In organic electronics, 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene has been used as a building block for the synthesis of organic semiconductors. In photovoltaics, 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene has been incorporated into the active layer of organic solar cells to improve their efficiency. In medicinal chemistry, 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
1-ethoxy-3-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-3-17-8-10-18(11-9-17)23-14-12-21-13-15-24-20-7-5-6-19(16-20)22-4-2/h5-11,16H,3-4,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFZXPQUNAKSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCOC2=CC=CC(=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-3-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4958246.png)
![5-(4-hydroxy-3-methoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4958253.png)
![N-(4-chlorobenzyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4958268.png)
![2-(4-hydroxyphenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4958282.png)
![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958288.png)
![2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4958289.png)
![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4958308.png)

![methyl 2-{[N-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4958310.png)
![7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4958323.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4958329.png)
![{[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B4958334.png)

![N-(2-ethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4958349.png)